Methyl 2-(pyridin-3-yl)propanoate
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Overview
Description
Methyl 2-(pyridin-3-yl)propanoate is likely a type of organic compound known as a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, many of which have been synthesized and studied extensively due to their synthetic utility . They have a wide range of uses in the field of medicinal chemistry .
Scientific Research Applications
1. Environmental and Pharmaceutical Metal Analysis
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a compound similar to Methyl 2-(pyridin-3-yl)propanoate, has been used as an ion-pairing reagent for the separation and determination of common metal ions. This methodology is applied in the qualitative and quantitative analysis of various metals in pharmaceutical vitamin preparations and water samples (Belin & Gülaçar, 2005).
2. Synthesis of Organic Compounds
Reactions involving derivatives of this compound have led to the formation of various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, useful in organic synthesis (Sokolov & Aksinenko, 2010).
3. Catalysis in Organic Chemistry
N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which can be synthesized using compounds related to this compound, have demonstrated effective catalytic activities in the arylation of (benzo)oxazoles with aryl bromides. These findings are significant in the field of catalysis and organic synthesis (Chen & Yang, 2018).
4. Pharmaceutical Synthesis
In pharmaceutical research, derivatives of this compound have been used in the synthesis of Dabigatran Etexilate, a significant compound in medicinal chemistry (Huansheng, 2013).
5. Development of Novel Ligands
Research has been conducted on novel pentadentate amine/imine ligands containing hexahydropyrimidine core, synthesized from derivatives of this compound. These ligands play a crucial role in developing first-row transition metal complexes (Schmidt, Wiedemann, & Grohmann, 2011).
Mechanism of Action
Target of Action
Methyl 2-(pyridin-3-yl)propanoate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to have a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 2-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWOPQXZCZAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154369-12-7 |
Source
|
Record name | methyl 2-(pyridin-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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